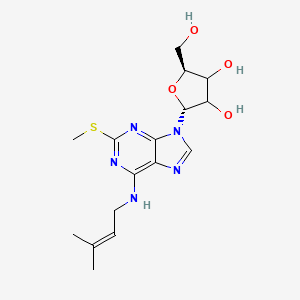

2-Methylthio-N6-isopentenyladenosine

Description

Properties

Molecular Formula |

C16H23N5O4S |

|---|---|

Molecular Weight |

381.5 g/mol |

IUPAC Name |

(2S,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C16H23N5O4S/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/t9-,11?,12?,15+/m0/s1 |

InChI Key |

VZQXUWKZDSEQRR-MIMBDUIHSA-N |

Isomeric SMILES |

CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3C(C([C@@H](O3)CO)O)O)C |

Canonical SMILES |

CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)C |

Origin of Product |

United States |

Preparation Methods

Enzymatic Conversion Method

The biologically relevant preparation of this compound involves enzymatic conversion from N6-isopentenyladenosine. The enzyme Cdk5 regulatory subunit-associated protein 1 (CDK5RAP1) specifically catalyzes the methylthiolation at position A37 of mitochondrial DNA-encoded tRNAs, converting N6-isopentenyladenosine to this compound. This enzymatic process is essential for maintaining mitochondrial translation efficiency and cellular energy metabolism.

Reaction :

N6-isopentenyladenosine (i6A) → this compound (ms2i6A)

Catalyzed by CDK5RAP1 enzyme.Biological context : This modification is conserved evolutionarily and critical in glioma-initiating cells for maintaining their tumorigenic potential.

Post-Synthetic Modification of Oligoribonucleotides

Another approach involves the chemical synthesis of oligoribonucleotides containing this compound via post-synthetic modification. This method uses precursor oligoribonucleotides containing 6-methylthiopurine riboside or 2-methylthio-6-chloropurine riboside, which are chemically modified after synthesis to yield the desired nucleoside modification.

-

- Synthesis of oligoribonucleotides with reactive purine derivatives.

- Post-synthetic alkylation or substitution to introduce the N6-isopentenyl group and methylthio group.

- Purification and characterization of modified oligonucleotides.

Advantages : Enables site-specific incorporation of the modified nucleoside into RNA strands for biochemical studies.

Chemical and Analytical Properties Relevant to Preparation

- Molecular formula: C16H23N5O4S

- Molecular weight: 381.45 g/mol

Chemical reactivity:

The methylthio group is chemoselectively reactive and can be targeted for bioconjugation, such as in redox-activated chemical tagging sequencing (ReACT-seq) for detection and enrichment.

Research Outcomes and Applications of Preparation Methods

The enzymatic preparation of this compound by CDK5RAP1 has been shown to be essential for mitochondrial tRNA function and mitochondrial translation, impacting cellular energy metabolism and cancer cell biology.

Chemical synthesis methods provide access to modified nucleosides for biochemical and structural studies, enabling the exploration of the role of this modification in RNA stability and function.

Post-synthetic modification strategies allow for the incorporation of this modified nucleoside into RNA oligonucleotides, facilitating mechanistic studies of RNA modification effects on translation and decoding fidelity.

Analytical advances such as ReACT-seq exploit the unique chemical properties of the methylthio group introduced during preparation to map the distribution of this compound at single-base resolution transcriptome-wide.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Methylthio-N-6-isopentenyladenosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Substitution: Various nucleophiles can be used to substitute the methylthio group.

Major Products:

Oxidation Products: The oxidation of the prenyl group can lead to the formation of cyclized products.

Substitution Products: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylthio-N-6-isopentenyladenosine has several scientific research applications, including:

Mechanism of Action

2-Methylthio-N-6-isopentenyladenosine exerts its effects by modifying the adenosine at position A37 of mitochondrial DNA-encoded tRNAs. This modification is catalyzed by the enzyme Cdk5 regulatory subunit-associated protein 1 (Cdk5rap1) . The modification enhances the stability and efficiency of mitochondrial translation, thereby regulating energy metabolism in mammalian cells .

Comparison with Similar Compounds

Functional Comparisons

Translational Fidelity and Ribosome Interactions

- ms²i⁶A : Stabilizes tRNA-ribosome interactions in the A-site, reducing misreading of near-cognate codons. In E. coli, miaA mutants (lacking ms²i⁶A) show 4.6-fold increased peptidyl-tRNA accumulation and accelerated cell death under heat stress .

- ms²t⁶A : Critical for decoding ANN codons in eukaryotes; its absence disrupts mitochondrial function and is linked to metabolic diseases .

- ms²io⁶A : Modulates context-dependent translational suppression but is less efficient than ms²i⁶A in supporting growth under stress .

Distribution Across RNA Species

- ms²i⁶A : Exclusively found in tRNAs, particularly mitochondrial and bacterial tRNAs. Absent in nuclear-derived RNAs due to compartment-specific biosynthesis by CDK5RAP1 in mitochondria .

- m⁶A : A distinct mRNA modification abundant in eukaryotes, unrelated to tRNA function but critical for mRNA splicing and stability .

Biological Activity

2-Methylthio-N6-isopentenyladenosine (ms^2i^6A) is a modified adenosine derivative that has garnered significant attention in recent years due to its biological activities, particularly in the context of cancer research and mitochondrial function. This compound is known for its role in mitochondrial tRNA modifications and has been implicated in various cellular processes, including translation efficiency and energy metabolism. This article delves into the biological activity of ms^2i^6A, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

-

Mitochondrial Translation Regulation :

- ms^2i^6A is formed from N6-isopentenyladenosine (i^6A) through the action of Cdk5 regulatory subunit-associated protein 1 (CDK5RAP1). This modification occurs at position A37 of mitochondrial tRNAs and is crucial for efficient mitochondrial translation and energy metabolism in mammals .

- The presence of ms^2i^6A enhances the stability and functionality of mitochondrial tRNAs, thereby supporting protein synthesis required for mitochondrial function .

-

Impact on Glioma-Initiating Cells (GICs) :

- Research indicates that ms^2i^6A plays a pivotal role in maintaining the self-renewal capacity and undifferentiated state of glioma-initiating cells. The conversion of i^6A to ms^2i^6A by CDK5RAP1 is essential for sustaining GIC-related traits, which are critical for tumorigenesis .

- Inhibition of CDK5RAP1 leads to an accumulation of i^6A, which activates autophagic pathways and reduces the expression of GIC markers such as Sox2 and Nestin, ultimately impairing GIC growth .

Anticancer Properties

- Antitumor Activity :

- ms^2i^6A exhibits broad antitumor activity, particularly against indolent lymphoid malignancies. Its mechanisms include inhibition of DNA synthesis and induction of apoptosis in cancer cells .

- The modification appears to enhance the cytotoxic effects of certain chemotherapeutic agents by altering RNA metabolism within tumor cells .

Study on Glioblastoma

In a study examining the role of ms^2i^6A in glioblastoma, researchers found that treatment with i^6A resulted in significant reductions in GIC-related traits. The study demonstrated that CDK5RAP1-mediated conversion to ms^2i^6A was crucial for mitigating the tumor-promoting effects associated with high levels of i^6A. The findings suggest that targeting this modification pathway could be a viable strategy for glioblastoma treatment .

Mitochondrial Disease Implications

Another study highlighted the importance of ms^2i^6A levels in patients with mitochondrial diseases. The research indicated that reduced levels of this modification correlate with impaired mitochondrial function and energy metabolism, reinforcing its significance in maintaining cellular homeostasis .

Table 1: Comparison of Biological Activities Related to ms²i⁶A

Q & A

Q. How does ms²i⁶A influence tRNA function and translational accuracy in prokaryotic systems?

- Answer: ms²i⁶A stabilizes codon-anticodon interactions in the ribosomal A-site, reducing misreading of noncognate codons. The ribosome editor model posits that ms²i⁶A deficiency (via miaA mutations) decreases peptidyl-tRNA release by limiting proofreading escapees, as shown in E. coli strains DEV24 (wild-type) vs. DEV25 (miaA mutant) . This modification enhances translational fidelity by ~4.6-fold for tRNA<sup>Phe</sup> and tRNA<sup>Tyr</sup> .

Q. What is the subcellular localization of ms²i⁶A-modified tRNAs in eukaryotic cells?

- Answer: ms²i⁶A is exclusively mitochondrial in eukaryotes. Immunocytochemistry and ρ⁰ cell studies confirm its absence in nuclear-derived RNAs (e.g., miRNAs) and co-localization with mitochondrial elongation factor Tu. The enzyme Cdk5rap1 mediates this modification specifically in mitochondrial tRNAs .

Q. What biosynthetic pathways are involved in ms²i⁶A modification?

- Answer:

- Prokaryotes : The miaA gene encodes the isopentenyltransferase responsible for i⁶A synthesis, followed by methylthiolation via MiaB .

- Eukaryotes : Cdk5rap1 catalyzes methylthiolation of i⁶A to ms²i⁶A at position 37 of mitochondrial tRNAs .

Advanced Research Questions

Q. How can experimental approaches resolve contradictions regarding ms²i⁶A’s role in peptidyl-tRNA release versus normal translation?

- Answer:

- Genetic knockouts : Compare peptidyl-tRNA accumulation in miaA mutants (e.g., E. coli DEV25) versus wild-type strains under temperature shifts (e.g., 40°C), using tRNA charging assays to quantify blocked tRNA fractions .

- Ribosome profiling : Track ribosome stalling and peptidyl-tRNA dissociation rates in cognate vs. noncognate codon contexts .

- In vitro translation assays : Reconstitute ms²i⁶A-deficient tRNAs to measure elongation efficiency and error rates .

Q. What molecular mechanisms link ms²i⁶A deficiency to bacterial stress responses and virulence?

Q. How does ms²i⁶A contribute to tRNA structural stability and codon recognition?

- Answer: Quantum chemical (PCILO) calculations reveal that the methylthio group in ms²i⁶A stabilizes the anti conformation of adenine, favoring Watson-Crick base pairing. The isopentenyl side chain adopts a trans orientation, enhancing ribosomal A-site binding . Contrastingly, i⁶A (lacking methylthio) shows cis orientation, reducing stacking interactions .

Q. What pharmacological roles does ms²i⁶A play in cancer and antimicrobial resistance?

- Answer:

- Anticancer effects : ms²i⁶A derivatives (e.g., N⁶-isopentenyladenosine, i⁶A) induce apoptosis in glioma and colon cancer cells via EGFR degradation, AMPK activation, and BIM protein accumulation .

- Antifungal resistance : In Candida albicans, Mod5-mediated ms²i⁶A modification balances tRNA function and drug efflux pump expression, creating a trade-off between translation fidelity and azole resistance .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.